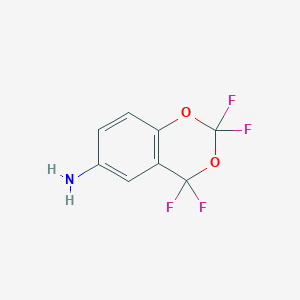

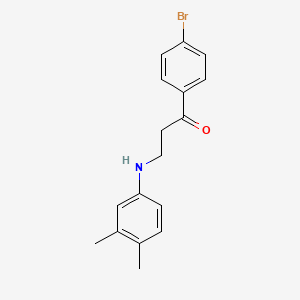

3-(Furan-2-yl)-4-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Furan-2-yl)-4-phenylbutanoic acid, otherwise known as 2-Furyl-4-phenylbutyric acid (FPA), is a naturally-occurring carboxylic acid that is derived from the amino acid tyrosine. It is a common metabolite of tyrosine and is known to play an important role in a variety of biological processes, including energy metabolism and signal transduction. FPA is also known to act as an agonist of the G-protein coupled receptor, GPR40, which is involved in the regulation of glucose homeostasis. Due to its unique structure and properties, FPA has been the subject of numerous scientific studies in recent years.

Aplicaciones Científicas De Investigación

1. Tetrazole-Containing Derivatives

The molecule 4-amino-3-phenylbutanoic acid, related to 3-(Furan-2-yl)-4-phenylbutanoic acid, has been utilized to prepare tetrazole-containing derivatives. This process involves replacing the terminal amino group with a tetrazol-1-yl fragment, demonstrating its potential in creating specialized chemical compounds (Putis, Shuvalova, & Ostrovskii, 2008).

2. Synthesis of Geminally Activated Nitro Dienes

Research on the condensation of 3-(furan-2-yl)-prop-2-enals, which are structurally related to this compound, has led to the creation of geminally activated nitro dienes. These compounds have potential applications in chemical synthesis and materials science (Baichurin et al., 2019).

3. Conversion to Diarylfuran Carboxylic Acid Esters

A study described the formation of unsymmetrical 2,5-diarylfuran-3-carboxylic acid methyl esters from a-arylidene-7-oxo-benzenebutanoic acid methyl esters, highlighting the flexibility of furan derivatives in organic synthesis (Reddy, Salahuddin, Neelakantan, & Iyengar, 2002).

4. Preparation of Alkyl Furan Derivatives

The ketones, 4-benzyloxy-1-(furan-3'-yl)pentan-1-one and 4-benzyloxy-1-(furan-3'-yl)butan-1-one, were prepared using a process that can be related to the synthesis and modification of this compound derivatives (Dimitriadis & Massy-Westropp, 1984).

5. Development of New Polymers

The synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, which could be related to the structural properties of this compound, demonstrates potential applications in materials science (Baldwin et al., 2008).

6. Preparation of Sulfone-Based Furan Derivatives

The preparation of 2,4-disubstituted furan derivatives using a sulfone-based strategy shows the versatility of furan compounds in organic synthesis, which can be extrapolated to the study of this compound (Haines et al., 2011).

Mecanismo De Acción

Target of Action

Furan derivatives have been found to exhibit a broad range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

The compound may influence pathways related to hormone secretion, energy metabolism, and nervous system function. More detailed studies are required to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption

Result of Action

Furan derivatives have been shown to exhibit antimicrobial activity . For instance, some compounds have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

Action Environment

The synthesis of similar furan derivatives has been achieved under specific conditions, such as in brønsted superacid tfoh

Propiedades

IUPAC Name |

3-(furan-2-yl)-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKVXLMSCXJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387780 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92190-42-6 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)